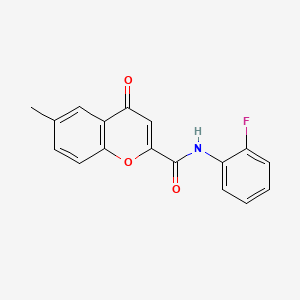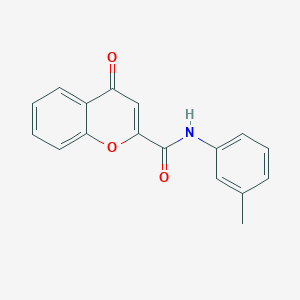![molecular formula C17H15N3O3S2 B11395789 5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11395789.png)
5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazole-containing compounds.
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic drugs.
- Our compound contains an imidazole ring fused to a chromene (benzopyran) core, along with additional functional groups.
- Due to its diverse chemical and biological properties, imidazole derivatives have become important synthons in drug development .
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing imidazole-containing compounds.
- Common methods include cyclization reactions of appropriate precursors, such as condensation of aldehydes or ketones with amidines or guanidines.
- Industrial production methods would likely involve scalable processes, but without specific data, we can’t provide precise details.
Chemical Reactions Analysis
- Imidazole derivatives undergo various reactions, including:
Oxidation: Imidazoles can be oxidized to imidazole-2-ones or imidazole-2-thiones.
Reduction: Reduction of imidazole rings can yield dihydroimidazoles.
Substitution: Nucleophilic substitution at the imidazole nitrogen atoms is common.
- Reagents and conditions depend on the specific reaction, but often involve strong acids or bases.
- Major products would vary based on the substituents and reaction conditions.
Scientific Research Applications
- Imidazole derivatives find applications in various fields:
Medicine: Some imidazole-containing drugs include antihistaminics (e.g., clemizole), antiulcer agents (e.g., omeprazole), and antiprotozoals (e.g., metronidazole).
Biology: Imidazoles are essential in biological molecules like histidine, purines, and histamine.
Industry: They serve as intermediates in the synthesis of other compounds.
- Unfortunately, specific research on our compound is scarce.
Mechanism of Action
- Without direct information, we can’t pinpoint the exact mechanism. imidazole derivatives often interact with specific molecular targets or pathways.
- Further studies would be needed to elucidate its mode of action.
Comparison with Similar Compounds
- While I don’t have data on similar compounds with this exact structure, we can compare it to related imidazole-containing molecules.
- For uniqueness, we’d need to explore its specific features, substituents, and potential applications.
Remember that this compound’s detailed investigation would require access to specialized databases and research articles
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-4-5-24-17-20-19-16(25-17)18-15(22)13-8-11(21)14-10(3)6-9(2)7-12(14)23-13/h4,6-8H,1,5H2,2-3H3,(H,18,19,22) |
InChI Key |
XMEBLHCLTSPYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11395709.png)
![6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395711.png)
![9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11395721.png)
![N-(4-methylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11395733.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea](/img/structure/B11395736.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11395741.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11395751.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11395754.png)
![6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395759.png)

![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395768.png)
![(2-Ethoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11395779.png)
